molecular formula C9H8ClF3O B8031468 2-Chloro-5-ethoxybenzotrifluoride CAS No. 1881321-98-7

2-Chloro-5-ethoxybenzotrifluoride

Cat. No.: B8031468
CAS No.: 1881321-98-7
M. Wt: 224.61 g/mol
InChI Key: NOMRVFNQPUIWRA-UHFFFAOYSA-N
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Description

2-Chloro-5-ethoxybenzotrifluoride (CAS: 951884-55-2) is a fluorinated aromatic compound characterized by a benzene ring substituted with a trifluoromethyl (-CF₃) group, a chlorine atom at position 2, and an ethoxy (-OCH₂CH₃) group at position 5 . Its molecular formula is C₉H₈ClF₃O, derived from the benzotrifluoride core (C₆H₄CF₃) with additional chloro and ethoxy substituents. This compound is utilized in agrochemical and pharmaceutical research due to the electron-withdrawing effects of -CF₃ and -Cl, which enhance stability and modulate reactivity. The ethoxy group contributes to lipophilicity, influencing solubility in organic solvents .

Properties

IUPAC Name

1-chloro-4-ethoxy-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMRVFNQPUIWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243258
Record name Benzene, 1-chloro-4-ethoxy-2-(trifluoromethyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID501243258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881321-98-7
Record name Benzene, 1-chloro-4-ethoxy-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881321-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-4-ethoxy-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-5-ethoxybenzotrifluoride typically involves the chlorination of 5-ethoxybenzotrifluoride. One common method includes the reaction of 5-ethoxybenzotrifluoride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the chlorine atom at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethoxybenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the ethoxy group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

    Substitution: Products include 2-amino-5-ethoxybenzotrifluoride or 2-thio-5-ethoxybenzotrifluoride.

    Oxidation: Products include 2-chloro-5-ethoxybenzaldehyde or 2-chloro-5-ethoxybenzoic acid.

    Reduction: Products include 5-ethoxybenzotrifluoride or 2-chloro-5-ethoxybenzene.

Scientific Research Applications

2-Chloro-5-ethoxybenzotrifluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethoxybenzotrifluoride depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through nucleophilic or electrophilic pathways. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 2-chloro-5-ethoxybenzotrifluoride but differ in substituent positions, functional groups, or electronic properties:

Table 1: Key Structural and Functional Differences
Compound Name (CAS) Substituents/Functional Groups Molecular Formula Key Features
This compound (951884-55-2) -Cl (position 2), -OCH₂CH₃ (position 5), -CF₃ C₉H₈ClF₃O Ethoxy group enhances lipophilicity; moderate reactivity due to -Cl and -CF₃ .
Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate (1805034-38-1) -Cl (3), -F (2), -CF₃ (5), ester (-COOEt) C₁₀H₇ClF₄O₂ Ester group increases polarity; fluorine enhances metabolic stability .
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (1805457-70-8) -Cl (2), -F (5), -CF₃ (3), ester (-COOEt) C₁₀H₇ClF₄O₂ Positional isomer of the above; altered electronic effects due to substituent arrangement .
2-Chloro-5-(trifluoromethyl)acetophenone (71648-45-8) -Cl (2), -COCH₃ (acetyl), -CF₃ (5) C₉H₆ClF₃O Acetophenone moiety introduces ketone reactivity (e.g., nucleophilic additions) .
2-Chloro-5-(trifluoromethoxy)benzoyl chloride (1261731-24-1) -Cl (2), -OCF₃ (5), -COCl (benzoyl chloride) C₈H₃Cl₂F₃O₂ Reactive benzoyl chloride group; -OCF₃ is strongly electron-withdrawing .
5-Bromo-2-chlorobenzotrifluoride (N/A) -Br (5), -Cl (2), -CF₃ C₇H₃BrClF₃ Bromine’s steric bulk and lower electronegativity alter substitution kinetics .

Physicochemical Properties (Inferred)

  • Boiling Points/Solubility : Esters (e.g., C₁₀H₇ClF₄O₂ compounds) likely have higher boiling points than ethers due to stronger dipole interactions. The ethoxy group in the target compound improves organic-phase solubility compared to halogenated analogs .
  • Stability : Benzotrifluoride derivatives with -CF₃ exhibit enhanced thermal and oxidative stability, critical for agrochemical formulations .

Key Research Findings

Agrochemical Utility : this compound’s lipophilicity makes it a candidate for herbicide development, whereas benzoyl chloride derivatives (e.g., CAS 1261731-24-1) are intermediates in pesticide synthesis .

Pharmaceutical Potential: Fluorinated esters (e.g., CAS 1805034-38-1) are explored for protease inhibition due to fluorine’s metabolic stability .

Synthetic Flexibility: The acetophenone derivative (CAS 71648-45-8) serves as a precursor for heterocycle synthesis via ketone functionalization .

Biological Activity

2-Chloro-5-ethoxybenzotrifluoride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, anti-inflammatory, and potential carcinogenic effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8ClF3O\text{C}_9\text{H}_8\text{ClF}_3\text{O}

This compound features a chloro group and an ethoxy substituent on a benzene ring, along with three fluorine atoms attached to the aromatic system, which may influence its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, benzotriazole derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The introduction of halogenated groups, such as chlorine and fluorine, often enhances this activity due to increased lipophilicity and reactivity.

CompoundActivity Against MRSAMinimum Inhibitory Concentration (MIC)
This compoundTBDTBD
Benzotriazole DerivativeYes12.5–25 μg/mL

Anti-inflammatory Activity

Compounds similar to this compound have been reported to exhibit anti-inflammatory effects. For example, derivatives of benzothiazole showed anti-inflammatory activity ranging from 10.8% to 44.8% at a dosage of 50 mg/kg . The mechanism often involves the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX).

Carcinogenic Potential

The carcinogenic potential of related compounds has been evaluated in various animal studies. For instance, exposure to 4-chlorobenzotrifluoride resulted in increased incidences of hepatocellular carcinoma in mice . While specific data on this compound is limited, caution is warranted given the structural similarities with compounds that have demonstrated carcinogenic effects.

Case Studies

  • Antibacterial Efficacy : In vitro studies have shown that halogenated compounds similar to this compound possess significant antibacterial activity against clinical strains of bacteria. Further research is required to establish precise MIC values for this compound.
  • Inflammation Models : Experimental models using compounds with similar functionalities indicated a dose-dependent reduction in inflammatory markers when tested against induced inflammation in animal models.

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